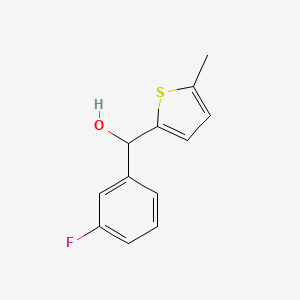

3-Fluorophenyl-(5-methyl-2-thienyl)methanol

Description

3-Fluorophenyl-(5-methyl-2-thienyl)methanol is a secondary alcohol featuring a methanol group (-CH₂OH) bonded to two aromatic rings: a 3-fluorophenyl group (C₆H₄F) and a 5-methyl-2-thienyl group (C₅H₄S-CH₃). The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methyl-substituted thienyl group contributes to steric bulk and π-π stacking interactions .

Properties

IUPAC Name |

(3-fluorophenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPXKMNUVUKIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major product is 3-Fluorophenyl-(5-methyl-2-thienyl)ketone.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Synthesis Methods:

- Halogenation: Introduction of fluorine to the phenyl ring.

- Cyclization: Formation of the thienyl ring.

- Nucleophilic Substitution: Addition of the methanol group.

These steps are crucial for obtaining high yields and purity in industrial settings.

Chemistry

- Catalysis: The compound acts as a ligand in catalytic reactions, improving the efficiency of chemical transformations.

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

- Biochemical Studies: 3-Fluorophenyl-(5-methyl-2-thienyl)methanol is utilized in studies to explore interactions between small molecules and biological macromolecules. This can include enzyme inhibition studies and receptor binding assays.

Medicine

- Drug Development: The compound has potential therapeutic applications due to its ability to modulate biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses, making it a candidate for treating conditions like asthma and rheumatoid arthritis .

Case Study: Inhibition of 5-Lipoxygenase

Research indicates that compounds similar to this compound can inhibit 5-lipoxygenase, an enzyme implicated in inflammatory diseases. A notable study demonstrated that such inhibitors effectively reduce leukotriene production, which is beneficial for treating asthma and other inflammatory conditions .

| Compound | Target Enzyme | IC50 (µM) | Application |

|---|---|---|---|

| S761 | 5-Lipoxygenase | 0.1 | Asthma |

| ABT-761 | 5-Lipoxygenase | 0.25 | Rheumatoid Arthritis |

Material Science Applications

In material science, the compound is explored for developing new materials with specific properties, such as polymers or coatings that exhibit enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

3-Chloro-4-fluorophenyl-(5-methyl-2-thienyl)methanol

- Structure : Differs by a chlorine atom at the 4-position of the fluorophenyl ring.

- Molecular Formula : C₁₂H₁₀ClFOS (vs. C₁₂H₁₁FOS for the parent compound).

- Impact: The chlorine atom increases molecular weight (268.73 vs.

3-Furyl-(5-methyl-2-thienyl)methanol

Alkyl(5-methyl-2-thienyl)carbinols

- Examples: Ethyl(5-methyl-2-thienyl)carbinol, butyl(5-methyl-2-thienyl)carbinol .

- Structure : Alkyl chains replace the fluorophenyl group.

- Biological Activity: Alkyl derivatives exhibit choleretic activity (stimulating bile production). For instance, butylphenylcarbinol shows higher activity than furan-substituted analogs, suggesting fluorophenyl substitution in the target compound may enhance efficacy .

(2-Fluoro-3-methyl-5-(methylthio)phenyl)methanol

- Structure : Retains the fluorophenyl group but replaces the thienyl ring with a methylthio-substituted phenyl .

- Molecular Formula : C₉H₁₁FOS.

- However, the absence of the thienyl ring eliminates sulfur’s aromatic conjugation effects .

Research and Application Prospects

- Medicinal Chemistry: Fluorophenyl-thienyl methanols are candidates for CNS drugs due to fluorine’s blood-brain barrier penetration.

- Materials Science: Potential use in optoelectronic devices if photochromic properties are confirmed .

Notes

- Direct biological data for the target compound are scarce; inferences are drawn from structural analogs.

Biological Activity

3-Fluorophenyl-(5-methyl-2-thienyl)methanol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under specific conditions. The compound can be synthesized through various methods, including nucleophilic substitution reactions or coupling reactions involving thiophene derivatives and fluorinated phenyl groups.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In a study assessing the antimicrobial efficacy of thiophene-based compounds, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of compounds related to this compound has been evaluated through in vitro studies. These studies often utilize cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) to determine cytotoxic effects.

A notable finding is that certain derivatives demonstrated significant inhibition of cell proliferation with IC50 values indicating potent activity. For example, complexes derived from similar structures showed IC50 values as low as 0.16 µM against MCF-7 cells .

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial activity of various thiophene derivatives was analyzed using the MTT assay. Among the tested compounds, those structurally related to this compound exhibited promising results:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 10 |

| Compound B | E. coli | 15 |

| Compound C | B. subtilis | 12 |

These results suggest that modifications in the thiophene structure can significantly enhance antimicrobial properties .

Case Study: Anticancer Activity

A detailed examination of the anticancer properties revealed that certain derivatives could inhibit the growth of cancer cells effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 | 0.12 |

| Compound Y | K-562 | 0.20 |

This data highlights the potential for developing new anticancer agents based on the structural framework of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.